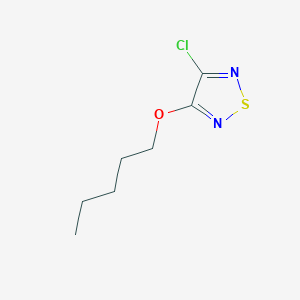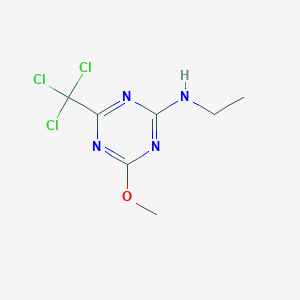
1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- can be synthesized through a multi-step process involving the reaction of appropriate precursors. One common method involves the reaction of 3-chloro-4-hydroxy-1,2,5-thiadiazole with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiadiazole ring can yield dihydrothiadiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiadiazole derivatives with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Dihydrothiadiazole derivatives from reduction reactions.
Scientific Research Applications
1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation. The presence of the chloro and pentyloxy groups enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- can be compared with other thiadiazole derivatives:
1,2,5-Thiadiazole, 3-chloro-4-(methoxy)-: Similar structure but with a methoxy group instead of a pentyloxy group, leading to different reactivity and applications.
1,2,5-Thiadiazole, 3-chloro-4-(ethoxy)-: Contains an ethoxy group, which affects its solubility and biological activity compared to the pentyloxy derivative.
1,2,5-Thiadiazole, 3-chloro-4-(butoxy)-: The butoxy group provides intermediate properties between the methoxy and pentyloxy derivatives.
The uniqueness of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
178368-38-2 |
|---|---|
Molecular Formula |
C7H11ClN2OS |
Molecular Weight |
206.69 g/mol |
IUPAC Name |
3-chloro-4-pentoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11ClN2OS/c1-2-3-4-5-11-7-6(8)9-12-10-7/h2-5H2,1H3 |
InChI Key |
LCIXELKKGRTCSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NSN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)


![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)



![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)

![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)



